N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C14H10ClN5O and its molecular weight is 299.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization:
- The compound N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide falls under the broader category of compounds that include 2-(1H-imidazol-1-yl)-pyrimidine derivatives. Research on these compounds involves their synthesis and X-ray characterization. Such studies often include evaluations of noncovalent interactions observed in the solid state and their interplay (Torres et al., 2012).
Antimicrobial Properties:
- Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, derivatives like 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide have shown antimicrobial action, indicating a potential area of application for related compounds (S. Ch, 2022).
Antineoplastic Activity:
- The synthesis and antineoplastic (anti-cancer) activity of related compounds, such as benzimidazole condensed ring systems that include pyrimidine derivatives, have been studied. These compounds have shown varying degrees of activity against certain cancer cell lines, suggesting that this compound and its derivatives could have potential applications in cancer research (Abdel-Hafez, 2007).
Cytoprotective and Antiulcer Activities:
- Research on pyrimidine derivatives has also encompassed their cytoprotective antiulcer activities. For example, 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives related to mepirizole and dulcerozine have shown potential in inhibiting ulcers in rats, indicating a possible therapeutic application of similar compounds in gastroenterology (Ikeda et al., 1996).
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Biological Activities
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2-chloro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-12-4-2-1-3-11(12)13(21)19-10-7-17-14(18-8-10)20-6-5-16-9-20/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKRKLKYVPMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.